molecular formula C9H11N3 B11919778 1-Imidazo[1,2-a]pyridin-5-ylethanamine

1-Imidazo[1,2-a]pyridin-5-ylethanamine

Cat. No.: B11919778
M. Wt: 161.20 g/mol
InChI Key: KRLKQJWUKKCWBR-UHFFFAOYSA-N
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Description

1-Imidazo[1,2-a]pyridin-5-ylethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an ethanamine group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Imidazo[1,2-a]pyridin-5-ylethanamine typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the copper(I)-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones . Another approach is the metal-free direct synthesis, which emphasizes eco-friendly conditions and involves the condensation of 2-aminopyridine with aldehydes .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which offers high yields and reduced reaction times, and solvent-free synthesis, which minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Imidazo[1,2-a]pyridin-5-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while reduction can produce amine-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Imidazo[1,2-a]pyridin-5-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .

Comparison with Similar Compounds

Uniqueness: 1-Imidazo[1,2-a]pyridin-5-ylethanamine is unique due to its specific ethanamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-5-ylethanamine

InChI

InChI=1S/C9H11N3/c1-7(10)8-3-2-4-9-11-5-6-12(8)9/h2-7H,10H2,1H3

InChI Key

KRLKQJWUKKCWBR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=NC=CN21)N

Origin of Product

United States

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